Phenanthrene-2,7-diol

Vue d'ensemble

Description

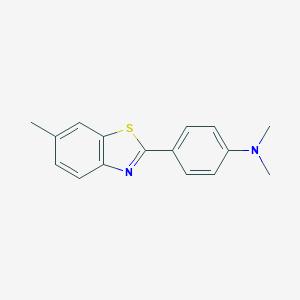

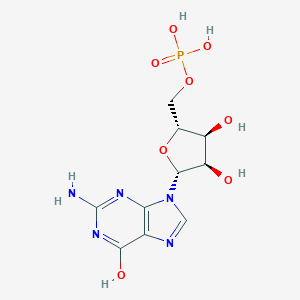

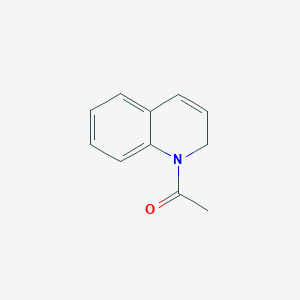

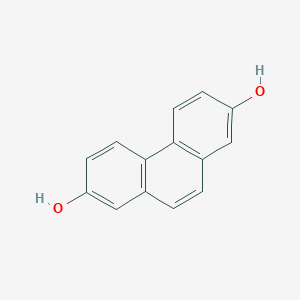

Phenanthrene-2,7-diol is a chemical compound that is a derivative of phenanthrene . Phenanthrenes are chemical compounds formed with a phenanthrene backbone. These compounds occur naturally in plants, although they can also be synthesized .

Synthesis Analysis

The synthesis of phenanthrene derivatives like Phenanthrene-2,7-diol often involves various methods. Some of the general approaches for synthesis include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc . Another method for the intermolecular annulation of benzynes with allenes has been disclosed. This protocol utilized allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors .

Molecular Structure Analysis

The molecular structure of Phenanthrene-2,7-diol is similar to that of phenanthrene, which has a molecular formula of C14H10 . The structure of phenanthrene consists of three fused benzene rings in a linear arrangement .

Chemical Reactions Analysis

Phenanthrene and its derivatives undergo various chemical reactions. For instance, phenanthrene can be oxidized to phenanthrenequinone using tert-butyl hydroperoxide and molybdenum acetylacetonate . When solid lithium aluminium hydride is vigorously shaken with molten phenanthrene at high temperature, phenanthrene is reduced to 9,10 dihydrophenanthrene .

Physical And Chemical Properties Analysis

Phenanthrene, the parent compound of Phenanthrene-2,7-diol, has a molecular weight of 178.2292 . More specific physical and chemical properties of Phenanthrene-2,7-diol were not found in the search results.

Applications De Recherche Scientifique

Cytotoxic and Anti-inflammatory Activities

Phenanthrene derivatives, including Phenanthrene-2,7-diol, have been studied for their potential cytotoxic and anti-inflammatory activities. For instance, compounds isolated from Juncus effusus, including Phenanthrene-2,7-diol variants, showed cytotoxic activities against various human cancer cell lines and anti-inflammatory activities as well (Ma et al., 2016). Similar anti-inflammatory properties were noted in a phenanthrene isolated from Eulophia ochreata, suggesting a role in modulating inflammatory signaling mediated by Toll-like receptors (Datla et al., 2010).

PAH Metabolism and Carcinogenicity Assessment

Phenanthrene-2,7-diol is relevant in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and its potential carcinogenic effects. The use of deuterated phenanthrene, a noncarcinogenic analogue of PAH, helps in assessing individual capacity for PAH metabolism via the diol epoxide pathway, with implications in carcinogenicity susceptibility upon PAH exposure (Definitions, 2020).

Environmental Impact and Biodegradation

The environmental impact of Phenanthrene-2,7-diol, especially in relation to its biodegradation, is another area of research. Studies have explored the metabolism of phenanthrene in various bacterial strains, shedding light on the complex pathways involved in the degradation of this compound in contaminated environments (Seo et al., 2006). Another study focused on the bioavailability of phenanthrene sorbed to mineral-associated humic acid, highlighting the effects of sorption on the biodegradation process of PAHs (Laor et al., 1999).

Safety And Hazards

Orientations Futures

Phenanthrene derivatives have shown potential in the treatment of non-small cell lung cancer (NSCLC). The phenanthrenes of Bletilla striata might be important and effective substances in the treatment of NSCLC . Another study suggests that the strain Pseudomonas chlororaphis 23aP, which utilizes phenanthrene, might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .

Propriétés

IUPAC Name |

phenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHXIIHQEFWFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589804 | |

| Record name | Phenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenanthrene-2,7-diol | |

CAS RN |

10127-56-7 | |

| Record name | Phenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)